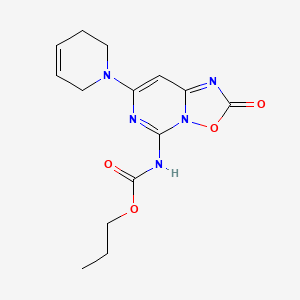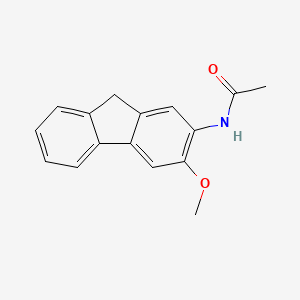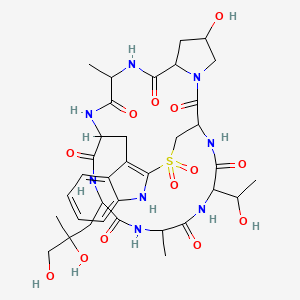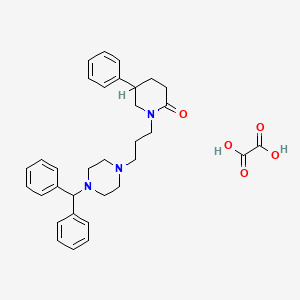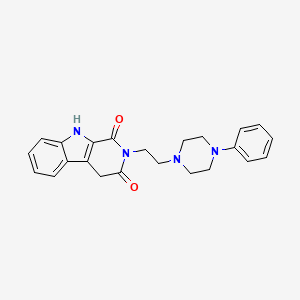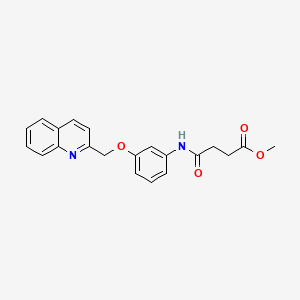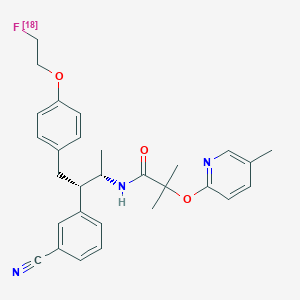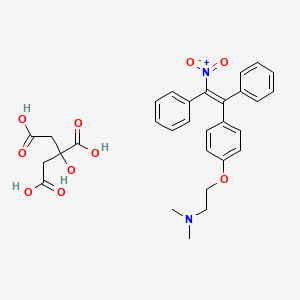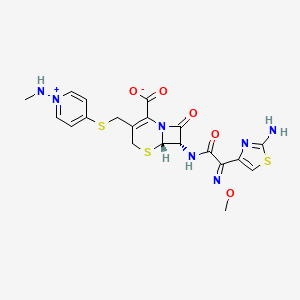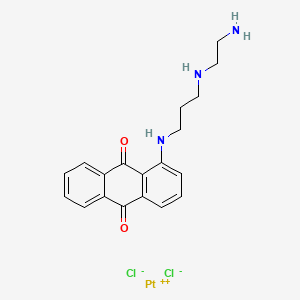
((2-((3-(Anthraquinon-1-ylamino)propyl)amino)ethyl)amine-N,N')dichloroplatinum(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((2-((3-(Anthraquinon-1-ylamino)propyl)amino)ethyl)amine-N,N’)dichloroplatinum(II) is a complex compound that integrates an anthraquinone moiety with a platinum center
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2-((3-(Anthraquinon-1-ylamino)propyl)amino)ethyl)amine-N,N’)dichloroplatinum(II) typically involves the reaction of anthraquinone derivatives with platinum-based precursors. The process generally includes:
Formation of the Anthraquinone Derivative: This step involves the synthesis of the anthraquinone moiety, which can be achieved through various organic reactions such as Friedel-Crafts acylation.
Linking the Anthraquinone to the Amine: The anthraquinone derivative is then reacted with a diamine, such as 3-(aminopropyl)amine, under controlled conditions to form the intermediate.
Complexation with Platinum: The final step involves the reaction of the intermediate with a platinum precursor, such as platinum(II) chloride, to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
((2-((3-(Anthraquinon-1-ylamino)propyl)amino)ethyl)amine-N,N’)dichloroplatinum(II) can undergo various chemical reactions, including:
Oxidation: The anthraquinone moiety can be oxidized under specific conditions, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: The platinum center can participate in substitution reactions, where ligands around the platinum are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Ligand exchange reactions can be facilitated by using various halides or phosphines under controlled conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various platinum complexes with different ligands.
Scientific Research Applications
Chemistry
In chemistry, ((2-((3-(Anthraquinon-1-ylamino)propyl)amino)ethyl)amine-N,N’)dichloroplatinum(II) is studied for its unique coordination chemistry and potential as a catalyst in organic reactions.
Biology
In biological research, this compound is explored for its interactions with biomolecules, such as DNA and proteins, which could lead to the development of new diagnostic tools or therapeutic agents.
Medicine
In medicine, the compound’s potential as an anticancer agent is of particular interest. Its ability to form stable complexes with DNA could inhibit cancer cell proliferation.
Industry
In industry, the compound’s properties are leveraged in the development of advanced materials, such as conductive polymers and sensors.
Mechanism of Action
The mechanism by which ((2-((3-(Anthraquinon-1-ylamino)propyl)amino)ethyl)amine-N,N’)dichloroplatinum(II) exerts its effects involves its interaction with molecular targets such as DNA. The platinum center can form cross-links with DNA strands, disrupting the replication process and leading to cell death. This mechanism is similar to that of other platinum-based drugs, such as cisplatin.
Comparison with Similar Compounds
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug.
Carboplatin: Another platinum-based drug with a similar mechanism of action.
Oxaliplatin: A third-generation platinum drug used in chemotherapy.
Uniqueness
((2-((3-(Anthraquinon-1-ylamino)propyl)amino)ethyl)amine-N,N’)dichloroplatinum(II) is unique due to the presence of the anthraquinone moiety, which imparts additional properties such as enhanced DNA binding affinity and potential redox activity. This makes it a promising candidate for further research and development in various scientific fields.
Properties
CAS No. |
131041-28-6 |
|---|---|
Molecular Formula |
C19H21Cl2N3O2Pt |
Molecular Weight |
589.4 g/mol |
IUPAC Name |
1-[3-(2-aminoethylamino)propylamino]anthracene-9,10-dione;platinum(2+);dichloride |
InChI |
InChI=1S/C19H21N3O2.2ClH.Pt/c20-9-12-21-10-4-11-22-16-8-3-7-15-17(16)19(24)14-6-2-1-5-13(14)18(15)23;;;/h1-3,5-8,21-22H,4,9-12,20H2;2*1H;/q;;;+2/p-2 |
InChI Key |
BMMCJWKKBGMYKV-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NCCCNCCN.[Cl-].[Cl-].[Pt+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


